molecular formula C4H10Mg B8068040 Magnesium, methylpropyl- CAS No. 70703-39-8

Magnesium, methylpropyl-

Cat. No.: B8068040
CAS No.: 70703-39-8
M. Wt: 82.43 g/mol
InChI Key: FTYVLPZXBOIKJE-UHFFFAOYSA-N
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Description

Magnesium, methylpropyl- is an organometallic compound with the chemical formula (CH3)2CHCH2MgX, where X is typically a halogen such as bromine or chlorine. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, methylpropyl- typically involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as:

(CH3)2CHCH2X + Mg → (CH3)2CHCH2MgX\text{(CH3)2CHCH2X + Mg → (CH3)2CHCH2MgX} (CH3)2CHCH2X + Mg → (CH3)2CHCH2MgX

where X is a halogen (e.g., bromine or chlorine).

    Dissolution of Magnesium: Magnesium turnings are added to an anhydrous ether solvent.

    Addition of Alkyl Halide: The alkyl halide (e.g., methylpropyl bromide) is added dropwise to the magnesium suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of Grignard reagents like Magnesium, methylpropyl- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent addition rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium, methylpropyl- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halogens in alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: Acts as a reducing agent in certain organic transformations.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

    Acids: Hydrolyzed by water or acids to form the corresponding hydrocarbon and magnesium hydroxide.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from the hydrolysis of the Grignard reagent.

Scientific Research Applications

Magnesium, methylpropyl- has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of advanced materials and polymers.

    Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry research.

    Industrial Chemistry: Used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Magnesium, methylpropyl- involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The magnesium atom in the Grignard reagent stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This allows it to attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethylmagnesium Bromide: Another Grignard reagent with similar reactivity but different alkyl group.

    Phenylmagnesium Bromide: Contains a phenyl group instead of an alkyl group, leading to different reactivity and applications.

    Methylmagnesium Chloride: Similar in structure but with a different halogen, affecting its reactivity and stability.

Uniqueness

Magnesium, methylpropyl- is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-carbon bonds with a variety of electrophiles makes it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

magnesium;carbanide;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYVLPZXBOIKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC[CH2-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072118
Record name Magnesium, methylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70703-39-8
Record name Magnesium, methylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, methylpropyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, methylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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